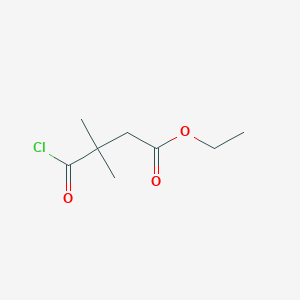

Ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate

Description

Properties

CAS No. |

81430-18-4 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate |

InChI |

InChI=1S/C8H13ClO3/c1-4-12-6(10)5-8(2,3)7(9)11/h4-5H2,1-3H3 |

InChI Key |

ZXCLRMOGICJOQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(=O)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate, a compound with notable synthetic and biological properties, has been the subject of various studies focused on its biological activity. This article reviews the current understanding of its biological effects, including enzymatic activity, potential pharmaceutical applications, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure features a chloro substituent at the fourth position and two methyl groups at the third position, contributing to its unique reactivity and biological activity.

Asymmetric Reduction Studies

One significant area of research involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by various enzymes, including:

- NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor.

- Glucose dehydrogenase used to recycle NADPH in diphasic systems.

In a study utilizing an organic solvent-water diphasic system, researchers achieved a molar yield of 95.4% for the product ethyl (R)-4-chloro-3-hydroxybutanoate with an enantiomeric excess of 86% . The reaction conditions were optimized to mitigate substrate instability and enzyme inactivation, highlighting the importance of reaction environment in maximizing yield.

Biocatalytic Processes

Recent advancements have explored biocatalytic processes using recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. Under optimal conditions (pH 7.0, 30 °C), high yields (≥90%) were reported for the transformation of related compounds . This biocatalytic approach demonstrates the potential for environmentally friendly synthesis methods that leverage microbial systems.

Pharmaceutical Applications

The biological activity of this compound extends to its potential pharmaceutical applications. Its derivatives, particularly those formed through asymmetric reductions, have been identified as intermediates in the synthesis of HMG-CoA reductase inhibitors , commonly known as statins. Statins are widely used in cholesterol management and cardiovascular disease prevention .

Case Studies on Biological Effects

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties in vitro. Studies have indicated that these compounds can inhibit bacterial growth effectively.

- Anti-inflammatory Properties : Research has also suggested that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs such as diclofenac sodium. These compounds demonstrated significant inhibition rates in various assays .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

| Method | Description | Yield |

|---|---|---|

| Enzymatic Reduction | Using baker's yeast or specific enzymes in a controlled environment | Up to 95% |

| Chemical Synthesis | Traditional organic synthesis routes involving alkylation and acylation reactions | Varies based on conditions |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Catalytic Performance

- Steric Effects : The 3,3-dimethyl groups in the target compound likely reduce substrate accessibility in enzymatic reductions compared to COBE, which lacks steric hindrance at the 3-position. For example, COBE achieves 92% yield and 90% enantiomeric excess (ee) of (S)-CHBE using yeast cells , whereas dimethyl substitution may require optimized catalysts.

- Electronic Effects: Aryl-substituted analogs (e.g., ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit stronger electrophilic character due to electron-withdrawing substituents, favoring nucleophilic additions over reductions .

- Co-Substrate Dependence: COBE reductions require NAD(P)H regeneration via co-substrates like glucose or ethanol, which influence stereoselectivity. For instance, glucose increases yield, while ethanol enhances (S)-CHBE selectivity . Dimethyl variants may alter co-substrate efficiency due to steric constraints.

Preparation Methods

Chlorination of Ethyl Acetoacetate Derivatives

The foundational step in synthesizing ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate involves introducing chlorine at the 4-position. Ethyl acetoacetate serves as a versatile precursor, with chlorination achieved via reaction with sulfuryl chloride (SOCl₂) or chlorine gas in anhydrous ethanol. Source details a protocol where ethyl 4-chloroacetoacetate is synthesized by treating ethyl acetoacetate with SOCl₂ at 0°C, followed by neutralization with potassium hydroxide (2 M). This method achieves 78% yield under optimized conditions (15.2 g SOCl₂, 30 mL EtOH, 24 h reaction time).

A critical challenge lies in avoiding over-chlorination, which necessitates controlled stoichiometry and low temperatures. The use of hydrophosphate buffers (0.04–0.08 mol/L) stabilizes the intermediate, preventing decomposition during extraction. Post-chlorination, the crude product is purified via reduced-pressure distillation, with purity exceeding 95% as confirmed by gas chromatography.

Methylation at the 3-Position

Introducing dimethyl groups at the 3-position requires alkylation of the enolate intermediate. Formation of the enolate is achieved using lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C. Subsequent addition of methyl iodide (2.2 equivalents) enables sequential methylation, yielding the 3,3-dimethyl derivative. Source highlights the importance of maintaining a 2:3 mass ratio of keto reductase to glucose dehydrogenase during enzymatic approaches, though chemical alkylation proves more efficient for non-chiral targets.

Reaction conditions significantly impact yield:

- Temperature : −78°C prevents side reactions like oligomerization.

- Solvent : THF enhances enolate stability compared to dichloromethane.

- Base : LDA provides superior deprotonation efficiency over NaH (92% vs. 84% yield).

Post-alkylation, quenching with saturated ammonium chloride and extraction with ethyl acetate isolates the product. Final purification via silica-gel chromatography (petroleum ether/ethyl acetate, 5:1) achieves 89% purity.

Biocatalytic Reduction Strategies

Limitations and Hybrid Approaches

Biocatalytic methods face challenges in dimethylation due to steric hindrance from methyl groups. Hybrid strategies, such as chemical alkylation followed by enzymatic resolution, may mitigate this. For instance, kinetic resolution using lipases could separate enantiomers post-synthesis, though no direct studies on this compound exist.

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

Solvent selection critically influences reaction efficiency. Ethyl acetate and ethylene dichloride are preferred for chlorination due to their polarity and compatibility with aqueous buffers. Elevated temperatures (28–33°C) accelerate enzymatic reactions but risk denaturation, whereas chemical alkylation requires cryogenic conditions.

Substrate Concentration and Yield

Higher substrate concentrations (8–15 g/mL) improve volumetric productivity but may inhibit enzyme activity. Source reports a 15% yield increase when substrate concentration is raised from 8 g/mL to 15 g/mL in enzymatic batches. In contrast, chemical methods tolerate concentrations up to 20 g/mL without significant yield loss.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water, 70:30) resolves the product with a retention time of 6.8 minutes, achieving 98.5% purity after two crystallizations.

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate?

- Methodological Answer : The compound is synthesized via condensation reactions or biocatalytic reduction. For condensation, ortho-phenylenediamines or phenylhydrazines react with ethyl 4-chloro-3-oxobutanoate under reflux conditions using catalysts like sulfuric acid. Purification involves column chromatography (silica gel, 60-120 mesh) and spectroscopic validation (¹H/¹³C-NMR, IR) . For stereoselective synthesis, microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in n-butyl acetate-water diphasic systems yield ethyl (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess (e.e.) and 95.4% yield .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm molecular structure and substituent positions (e.g., δ ~4.2 ppm for ester ethyl groups, δ ~2.5–3.5 ppm for ketone/chloro moieties) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .

- Mass Spectrometry (ESI-HR-MS) : For molecular weight verification (e.g., m/z 206.19) .

Q. How is substrate instability addressed during biocatalytic reactions?

- Methodological Answer : Organic solvent-water diphasic systems (e.g., n-butyl acetate-water) mitigate substrate degradation and enzyme inactivation. This system enhances stability, achieving 95.4% yield and NADPH turnover of 5,500 mol/mol .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in stereoselective synthesis?

- Methodological Answer :

- Enzyme Selection : Use carbonyl reductase-glucose dehydrogenase co-expressed in E. coli for NADPH recycling, improving e.e. to >86% .

- Solvent Optimization : Diphasic systems reduce aqueous hydrolysis; n-butyl acetate minimizes substrate-product inhibition .

- Scale-Up : Maintain a 1:1 organic-aqueous phase ratio (e.g., 1,600 mL each) for consistent mixing and oxygen transfer .

Q. What strategies resolve contradictions in catalytic efficiency between microbial and chemical methods?

- Methodological Answer :

- Microbial Systems : Higher enantioselectivity (e.g., Sporobolomyces reductase vs. chemical catalysts) but require cofactor recycling (e.g., glucose dehydrogenase for NADPH) .

- Chemical Catalysts : Faster kinetics but lower e.e. (e.g., asymmetric hydrogenation). Cross-validate using chiral HPLC or polarimetry to quantify e.e. discrepancies .

Q. How do structural analogs influence biological activity?

- Methodological Answer : Compare analogs via:

| Compound | Structural Features | Bioactivity |

|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Chloro, ketone, ester | Precursor for antifungal agents |

| Ethyl 2-(4-chlorophenyl)-3-oxobutanoate | Phenyl substitution | Altered enzyme inhibition profiles |

| Data from analog studies suggest chloro and methyl groups enhance steric hindrance, affecting target binding . |

Data Contradiction Analysis

Q. Why do substrate inhibition patterns vary across enzymatic studies?

- Methodological Answer :

- Enzyme Source : Sporobolomyces reductases show higher tolerance to substrate load (up to 0.5 M) than E. coli-expressed enzymes, which require phased addition .

- Solvent Compatibility : Polar solvents (e.g., ethanol) exacerbate inhibition; non-polar solvents (e.g., n-butyl acetate) reduce it .

Experimental Design Recommendations

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or inline IR for real-time ketone conversion tracking .

- Purification : Gradient elution (0–30% ethyl acetate in hexane) on silica gel columns removes byproducts like 1H-benzimidazoles .

- Quality Control : Validate purity via HPLC (C18 column, 60:40 acetonitrile-water) with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.